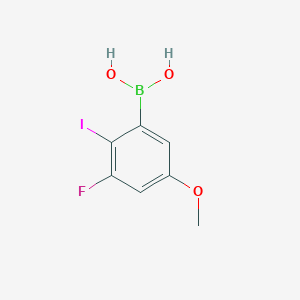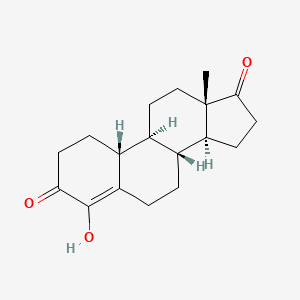
4-Hydroxyestr-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyestr-4-ene-3,17-dione is a synthetic steroidal compound with the molecular formula C18H24O3. It is a derivative of androst-4-ene-3,17-dione and is known for its role in various biochemical and pharmacological applications. This compound is of significant interest due to its potential therapeutic uses and its role as an intermediate in the synthesis of other steroidal drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. One common method includes the use of microbial biotransformation, where specific strains of fungi such as Aspergillus and Fusarium are employed to introduce the hydroxyl group at the 4-position . This biotransformation process is carried out under controlled conditions, often involving the incubation of the substrate with the microbial culture for several days.
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize optimized strains of microorganisms that have been genetically engineered to enhance the yield and efficiency of the hydroxylation reaction. The fermentation is typically conducted in bioreactors under specific temperature, pH, and nutrient conditions to maximize the production of the desired compound .
化学反応の分析
Types of Reactions
4-Hydroxyestr-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxyandrost-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it to other hydroxylated derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound. For example, the oxidation of this compound can yield 4-hydroxyandrost-4-ene-3,17-dione, while reduction can produce different hydroxylated steroids .
科学的研究の応用
4-Hydroxyestr-4-ene-3,17-dione has several scientific research applications:
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
作用機序
The mechanism of action of 4-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an intermediate in the biosynthesis of other steroid hormones, such as testosterone and estrone. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various steroid hormones . Additionally, it may exhibit weak androgenic and estrogenic activities, contributing to its pharmacological effects .
類似化合物との比較
4-Hydroxyestr-4-ene-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
4-Hydroxytestosterone: Another hydroxylated steroid with similar structural features.
Androstenediol: A related compound with hydroxyl groups at different positions.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biochemical properties and potential therapeutic applications .
特性
分子式 |
C18H24O3 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-4-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,21H,2-9H2,1H3/t10-,11-,12-,14+,18+/m1/s1 |
InChIキー |
BCVWOEMXIUATAJ-ATYZGLLASA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)CC[C@H]34)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=O)CCC34)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




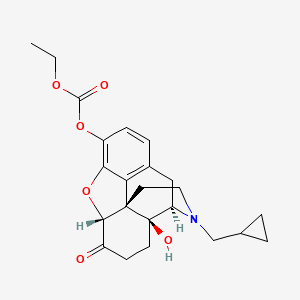
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
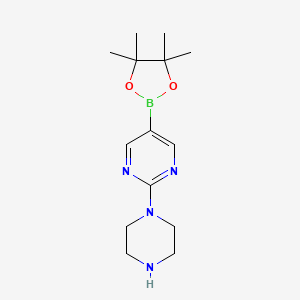
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)

![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
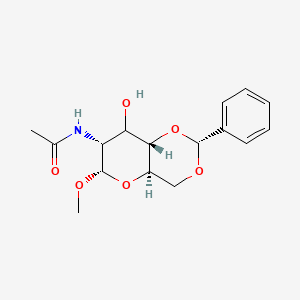
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
